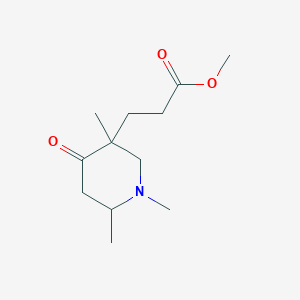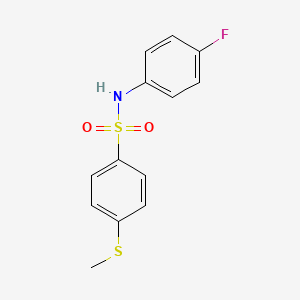![molecular formula C18H15N3O4 B3499564 [4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate](/img/structure/B3499564.png)
[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate
概要
説明
[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate is a complex organic compound featuring a phenyl group, an oxadiazole ring, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Carbamoyl Linkage: This step involves the reaction of the oxadiazole derivative with an isocyanate.
Esterification: Finally, the acetate ester is formed by reacting the carbamoyl derivative with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly employed.
Major Products
Oxidation: Products may include phenolic derivatives or oxadiazole N-oxides.
Reduction: Possible products include amines or other reduced heterocycles.
Substitution: Substituted phenyl derivatives or modified oxadiazole rings.
科学的研究の応用
Chemistry
In chemistry, [4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various biological targets makes it valuable for drug discovery and development.
Medicine
Medicinally, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
- [4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] benzoate
- [4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] propionate
Uniqueness
Compared to similar compounds, [4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)24-15-9-7-14(8-10-15)18(23)19-11-16-20-17(21-25-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOPZMRANTPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-YL)amino]ethoxy}-N~1~-phenylbenzamide](/img/structure/B3499487.png)


![methyl 2-{[4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B3499503.png)
![[4-[(3-Chloro-4-methoxyphenyl)carbamoyl]phenyl] acetate](/img/structure/B3499509.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3499517.png)
![3,4-dichloro-N-{2-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3499522.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-4(3H)-quinazolinone](/img/structure/B3499537.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3499544.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}furan-2-carboxamide](/img/structure/B3499546.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3499548.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3499552.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3499556.png)
![2,5-dichloro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3499565.png)
